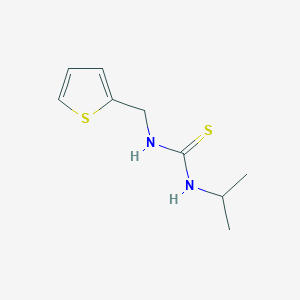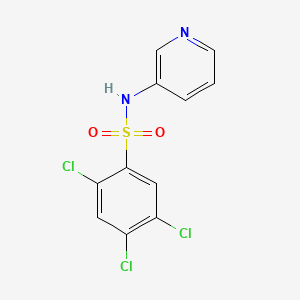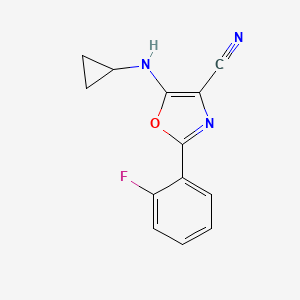
N-isopropyl-N'-(2-thienylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-N'-(2-thienylmethyl)thiourea (abbreviated as TMTU) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiourea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mechanism of Action
The mechanism of action of N-isopropyl-N'-(2-thienylmethyl)thiourea is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes may then interact with other molecules in the cell, leading to changes in enzyme activity or other cellular processes. N-isopropyl-N'-(2-thienylmethyl)thiourea has also been shown to exhibit antioxidant activity, which may contribute to its biological effects.
Biochemical and Physiological Effects:
N-isopropyl-N'-(2-thienylmethyl)thiourea has been shown to exhibit a range of biochemical and physiological effects, including inhibition of metalloenzymes, modulation of protein folding, and antioxidant activity. It has also been shown to exhibit antitumor activity in certain cancer cell lines. In addition, N-isopropyl-N'-(2-thienylmethyl)thiourea has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Advantages and Limitations for Lab Experiments
One advantage of using N-isopropyl-N'-(2-thienylmethyl)thiourea in laboratory experiments is its ability to form stable complexes with metal ions, which can be useful for studying metalloenzymes and other metal-containing proteins. However, N-isopropyl-N'-(2-thienylmethyl)thiourea can be difficult to synthesize and purify, which may limit its use in certain experiments. In addition, the mechanism of action of N-isopropyl-N'-(2-thienylmethyl)thiourea is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on N-isopropyl-N'-(2-thienylmethyl)thiourea. One area of interest is the development of new cancer therapies based on the antitumor activity of N-isopropyl-N'-(2-thienylmethyl)thiourea. Another area of interest is the use of N-isopropyl-N'-(2-thienylmethyl)thiourea as a fluorescent probe for the detection of metal ions in biological systems. Further studies are also needed to fully understand the mechanism of action of N-isopropyl-N'-(2-thienylmethyl)thiourea and its potential applications in other areas of scientific research.
Synthesis Methods
N-isopropyl-N'-(2-thienylmethyl)thiourea can be synthesized through a number of different methods, including the reaction of isopropylamine with 2-thienylmethyl isothiocyanate. Other methods include the reaction of isopropylamine with 2-thienylmethyl isocyanate, or the reaction of isopropylamine with 2-thienylmethyl thiocarbamate. The synthesis process typically involves the use of organic solvents and requires careful attention to reaction conditions in order to obtain high yields of pure N-isopropyl-N'-(2-thienylmethyl)thiourea.
Scientific Research Applications
N-isopropyl-N'-(2-thienylmethyl)thiourea has been used in a variety of scientific research applications, including studies of enzyme inhibition, metal ion binding, and protein folding. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In addition, N-isopropyl-N'-(2-thienylmethyl)thiourea has been shown to exhibit antitumor activity in certain cancer cell lines, making it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
1-propan-2-yl-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S2/c1-7(2)11-9(12)10-6-8-4-3-5-13-8/h3-5,7H,6H2,1-2H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOGCQKQIMSFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NCC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797391 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5774986.png)

![1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5775006.png)



![6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5775028.png)


![4-ethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5775054.png)
![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(3-nitrophenyl)methanone](/img/structure/B5775055.png)

![2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5775058.png)